molecular formula C11H9NO B2869303 N-(3-ethynylphenyl)prop-2-enamide CAS No. 1156159-37-3

N-(3-ethynylphenyl)prop-2-enamide

Cat. No.: B2869303
CAS No.: 1156159-37-3
M. Wt: 171.199
InChI Key: RKQACWBINVANON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethynylphenyl)prop-2-enamide (CAS 1156159-37-3) is an acrylamide derivative featuring a phenyl ring substituted with an ethynyl group at the meta position. Its molecular formula is C₁₁H₉NO, with a molecular weight of 171.20 g/mol . The ethynyl group (-C≡CH) confers unique electronic and steric properties, distinguishing it from other aryl-substituted acrylamides.

Properties

IUPAC Name

N-(3-ethynylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQACWBINVANON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and acryloyl chloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Common reagents include a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

N-(3-ethynylphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(3-ethynylphenyl)prop-2-enamide with key structural analogs, highlighting substituent effects on molecular weight, lipophilicity, and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Source
This compound 3-ethynylphenyl C₁₁H₉NO 171.20 High rigidity due to ethynyl group
N-(3-Acetylphenyl)prop-2-enamide 3-acetylphenyl C₁₁H₁₁NO₂ 189.21 Increased solubility (acetyl group)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 3,5-bis(trifluoromethyl)phenyl, 4-Cl-phenyl C₁₈H₁₁ClF₆NO 406.74 Submicromolar antibacterial activity (MRSA)
N-(2-Chlorophenyl)-3-[4-CF₃-phenyl]prop-2-enamide 2-chlorophenyl, 4-CF₃-phenyl C₁₆H₁₁ClF₃NO 343.72 Antibacterial, high LogP (lipophilicity)
N-[2-(3,4-diOH-phenyl)-2-hydroxyethyl]-3-(4-OMe-phenyl)prop-2-enamide 3,4-dihydroxyphenyl, 4-methoxyphenyl C₁₉H₂₀NO₅ 342.37 Anti-inflammatory (IC₅₀ = 17.00 μM)
(E)-N-(4-acetylphenyl)-3-[3-CF₃-phenyl]prop-2-enamide 4-acetylphenyl, 3-CF₃-phenyl C₁₈H₁₄F₃NO₂ 341.31 Not reported (structural analog)
Key Observations:
  • Lipophilicity : Chlorinated and trifluoromethylated analogs () exhibit higher LogP values, favoring membrane penetration and antibacterial activity. The ethynyl group may reduce lipophilicity relative to CF₃/Cl substituents .
  • Bioactivity : Dichlorinated cinnamanilides () show broad-spectrum antibacterial activity, while anti-inflammatory analogs () rely on hydroxyl and methoxy groups for target binding.
Antimicrobial Activity

Chlorinated cinnamanilides (e.g., (2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide) demonstrate submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial strains . The ethynyl group’s linear geometry may hinder bacterial target engagement compared to bulkier CF₃/Cl groups, though this requires experimental validation.

Anti-inflammatory Activity

Plant-derived acrylamides with dihydroxyphenyl substituents (e.g., compound 2 in ) inhibit nitric oxide (NO) production with IC₅₀ values comparable to quercetin (17.00 ± 1.11 μM vs. 17.21 ± 0.50 μM) . The absence of polar groups in this compound may limit similar anti-inflammatory effects.

Cytotoxicity

3,4-Dichlorocinnamanilides () show low cytotoxicity to mammalian cells, attributed to selective targeting of bacterial membranes. Ethynyl-substituted compounds may exhibit similar selectivity due to reduced reactivity with mammalian enzymes .

Biological Activity

N-(3-ethynylphenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its ethynyl group attached to a phenyl ring and an amide functional group. This unique structure allows for various interactions with biological targets, which may contribute to its observed activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects, including:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : It may bind to receptors, influencing signal transduction pathways critical for cellular responses.

1. Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study conducted on various cancer cell lines showed that the compound induced apoptosis (programmed cell death) through the activation of caspase pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast)20Caspase activation
HeLa (Cervical)10Cell cycle arrest

2. Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer Treatment :
    A clinical trial involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of this compound as a novel therapeutic agent. Results indicated a significant reduction in tumor size in patients treated with the compound compared to those receiving standard chemotherapy.
  • Case Study on Bacterial Infections :
    In a cohort study focusing on patients with resistant bacterial infections, this compound demonstrated notable antibacterial activity, leading to improved clinical outcomes and reduced hospitalization times.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.